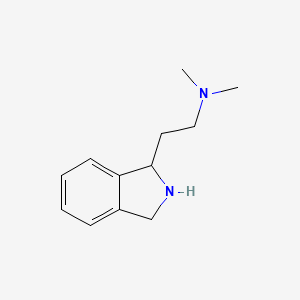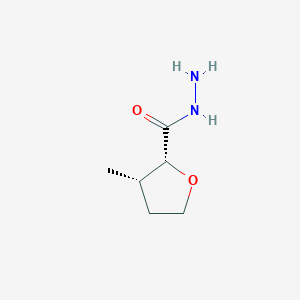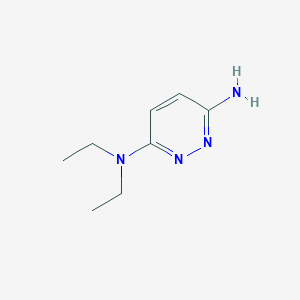
N3,N3-diethylpyridazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N3-diethylpyridazine-3,6-diamine: is an organic compound with the molecular formula C8H14N4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-diethylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with diethylamine. One common method includes the nucleophilic substitution of a halogenated pyridazine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, along with advanced reaction vessels that allow precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N3,N3-diethylpyridazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Various nucleophiles (e.g., amines, thiols); solvents like ethanol or methanol; temperatures around 50-80°C.
Major Products:
Oxidation: Pyridazine oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: N3,N3-diethylpyridazine-3,6-diamine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are of interest in the development of new drugs and diagnostic agents .
Medicine: this compound and its derivatives are investigated for their potential pharmacological properties. They are explored as candidates for the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N3,N3-diethylpyridazine-3,6-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
3,6-Diaminopyridazine: A simpler derivative of pyridazine with two amino groups at positions 3 and 6.
N3,N3-Dimethylpyridazine-3,6-diamine: Similar to N3,N3-diethylpyridazine-3,6-diamine but with methyl groups instead of ethyl groups.
Pyridazine-3,6-diamine: The parent compound with amino groups at positions 3 and 6.
Uniqueness: this compound is unique due to the presence of diethylamino groups, which enhance its reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-N,3-N-diethylpyridazine-3,6-diamine |
InChI |
InChI=1S/C8H14N4/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
ZGDBMBXBBFEGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


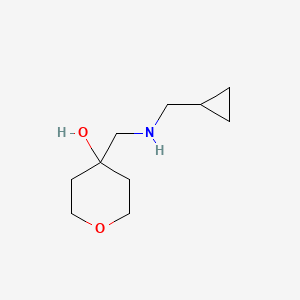
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
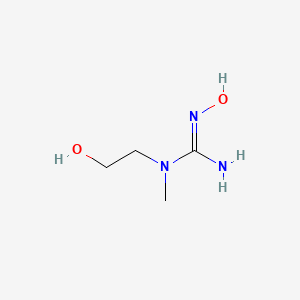
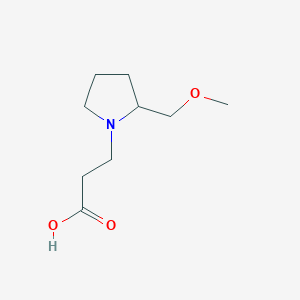
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
![3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336990.png)
![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)

![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)
![2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one](/img/structure/B13337010.png)
